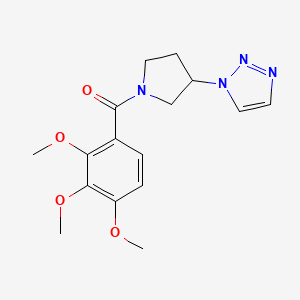

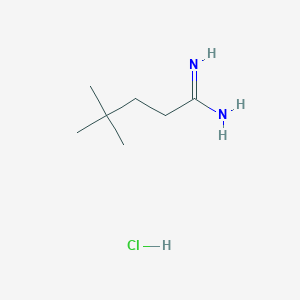

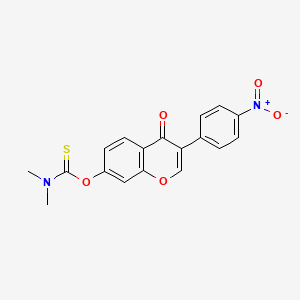

![molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3](/img/structure/B2515060.png)

2-Bicyclo[2.1.1]hexanylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine involves a photocatalytic cycloaddition reaction . This efficient and modular approach provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of 2-Bicyclo[2.1.1]hexanylmethanamine is characterized by a total of 19 bonds, including 9 non-H bonds, 1 four-membered ring, 2 five-membered rings, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving 2-Bicyclo[2.1.1]hexanylmethanamine are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .科学的研究の応用

Building Blocks for Pharmaceutical Drug Design

Saturated bridged-bicyclic compounds, including 2-Bicyclo[2.1.1]hexanylmethanamine, are under intense investigation as building blocks for pharmaceutical drug design . They provide a unique chemical structure that can be utilized in the creation of new drugs.

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

2-Bicyclo[2.1.1]hexanylmethanamine can be used in the synthesis of polysubstituted bicyclo[2.1.1]hexanes . This opens up new opportunities for molecular design and access to new chemical spaces.

Bioisosteres of Substituted Benzenes

Bridge-substituted structures of 2-Bicyclo[2.1.1]hexanylmethanamine represent ortho-, meta-, and polysubstituted benzene bioisosteres . This makes them valuable in the exploration of chemical space inaccessible to aromatic motifs.

Photocatalytic Cycloaddition Reactions

2-Bicyclo[2.1.1]hexanylmethanamine can be used in photocatalytic cycloaddition reactions . This provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns.

Synthesis of Saturated Analogues of Biorelevant Trisubstituted Benzenes

2-Bicyclo[2.1.1]hexanylmethanamine can be used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes . This is a proof-of-concept example of the application of the method.

Exploration of New Chemical Space

The additional exit vectors from the bridge positions of 2-Bicyclo[2.1.1]hexanylmethanamine provide opportunities to explore chemical space that is inaccessible to aromatic motifs . This could lead to the discovery of new compounds with potential applications in various fields.

将来の方向性

The future directions for the research and development of 2-Bicyclo[2.1.1]hexanylmethanamine involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . For example, the substitution of the bridge positions of bicyclo[2.1.1]hexanes could be used to extend the bioisostere concept to benzenes containing three or more substituents .

作用機序

Mode of Action

The mode of action of 2-Bicyclo[21It is known that the compound interacts with its targets via a photocatalytic cycloaddition reaction . This interaction results in the formation of new building blocks, expanding the chemical space accessible to the compound .

Biochemical Pathways

The biochemical pathways affected by 2-Bicyclo[21The compound is known to participate in [2 + 2] cycloaddition reactions, which could potentially affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[2.1.1]hexanylmethanamine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-Bicyclo[21It is known that the compound can facilitate the construction of a variety of functionalized spiro-bicyclo[211]hexanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bicyclo[2.1.1]hexanylmethanamine. Factors such as light exposure and temperature can affect the photocatalytic cycloaddition reactions that the compound participates in .

特性

IUPAC Name |

2-bicyclo[2.1.1]hexanylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZRMPNXGRZEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bicyclo[2.1.1]hexanylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

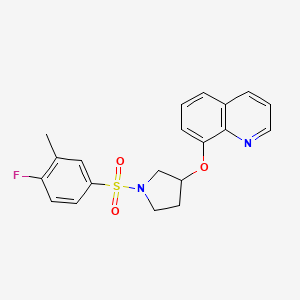

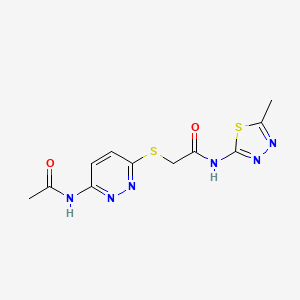

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

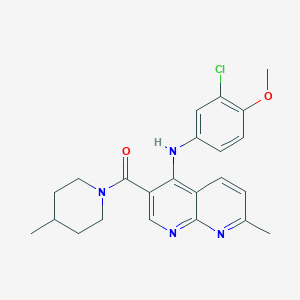

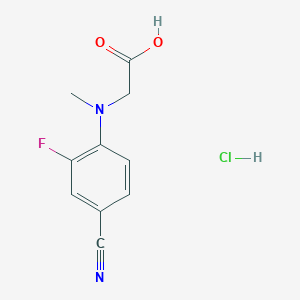

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

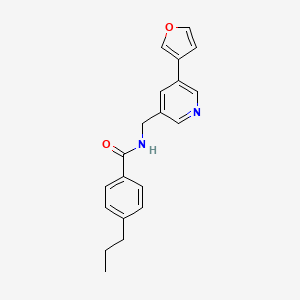

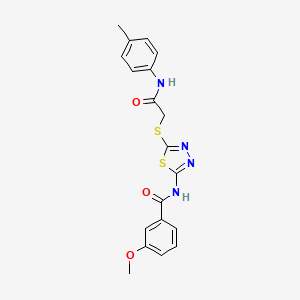

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)